N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine
Description
N-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine is a substituted phenethylamine derivative featuring a benzodioxole core with a bromine atom at the 6-position and an ethanamine chain attached via a methyl group. This compound shares structural similarities with psychoactive phenethylamines but is distinguished by the brominated benzodioxole moiety, which enhances steric bulk and electronic effects.
Key properties inferred from analogs:
Properties
IUPAC Name |
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-12-5-7-3-9-10(4-8(7)11)14-6-13-9/h3-4,12H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFXFVFPOJAMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C=C1Br)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Bromo-5-formylbenzo[d][1, dioxole
The precursor 6-bromo-5-formylbenzo[d]dioxole is synthesized via electrophilic bromination of 5-formylbenzo[d]dioxole (piperonal). Bromination occurs regioselectively at the 6-position due to the electron-donating effects of the methylenedioxy group and the meta-directing nature of the formyl substituent.
Procedure :
-
Dissolve piperonal (10.0 g, 66.2 mmol) in glacial acetic acid (50 mL).
-
Add bromine (3.4 mL, 66.2 mmol) dropwise at 0°C, followed by iron(III) bromide (0.5 g, 1.7 mmol) as a catalyst.
-
Stir at room temperature for 12 hours, then quench with sodium thiosulfate.
-
Extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography (hexane:ethyl acetate, 9:1) to yield 6-bromo-5-formylbenzo[d][1,dioxole (8.9 g, 85%).
Key Data :
Reductive Amination with Ethylamine
The aldehyde intermediate undergoes reductive amination with ethylamine to install the ethanamine group.
Procedure :
-
Dissolve 6-bromo-5-formylbenzo[d]dioxole (5.0 g, 20.1 mmol) in anhydrous methanol (50 mL).
-
Add ethylamine hydrochloride (2.5 g, 30.2 mmol) and sodium cyanoborohydride (3.8 g, 60.3 mmol).
-
Adjust pH to 5–6 using acetic acid and stir at room temperature for 24 hours.
-
Concentrate under reduced pressure and purify via column chromatography (CH₂Cl₂:MeOH, 95:5) to obtain the title compound (4.1 g, 72%).
Key Data :
-
MS (ESI+) : m/z 284.07 [M+H]⁺ (calc. 284.04 for C₁₀H₁₁BrNO₂).
-
¹H NMR (CDCl₃) : δ 6.90 (s, 1H, Ar-H), 6.78 (s, 1H, Ar-H), 6.02 (s, 2H, OCH₂O), 3.72 (s, 2H, CH₂NH), 2.65 (q, J = 7.2 Hz, 2H, NHCH₂CH₃), 1.12 (t, J = 7.2 Hz, 3H, CH₃).
Nucleophilic Substitution Approach
Synthesis of 6-Bromo-5-(bromomethyl)benzo[d] dioxole
This method involves bromination of the methyl group on the benzodioxole scaffold.
Procedure :
-
Suspend 5-methylbenzo[d]dioxole (7.0 g, 46.7 mmol) in CCl₄ (100 mL).
-
Add N-bromosuccinimide (9.1 g, 51.3 mmol) and benzoyl peroxide (0.5 g, 2.1 mmol).
-
Reflux for 6 hours, cool, filter, and concentrate to yield 6-bromo-5-(bromomethyl)benzo[d]dioxole (11.2 g, 78%).
Key Data :
Amination with Ethylamine
The bromomethyl intermediate reacts with ethylamine via nucleophilic substitution .
Procedure :
-
Dissolve 6-bromo-5-(bromomethyl)benzo[d]dioxole (5.0 g, 15.4 mmol) in THF (50 mL).
-
Add ethylamine (40% in H₂O, 10 mL, 61.6 mmol) and stir at 60°C for 48 hours.
-
Extract with ethyl acetate, wash with brine, and purify via flash chromatography (hexane:acetone, 8:2) to isolate the product (3.2 g, 68%).
Key Data :
-
HPLC Purity : 98.5% (C18 column, 254 nm).
-
IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic).
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Aryl boronic acids containing the ethanamine moiety are coupled with brominated benzodioxoles.
Procedure :
-
Prepare (Ethanamine)boronic acid pinacol ester (1.2 g, 6.5 mmol) via Miyaura borylation of ethylamine.
-
Combine with 6-bromo-5-iodobenzo[d]dioxole (2.0 g, 5.4 mmol), Pd(PPh₃)₄ (0.3 g, 0.3 mmol), and K₂CO₃ (1.5 g, 10.8 mmol) in dioxane/H₂O (4:1, 50 mL).
-
Heat at 100°C for 12 hours, extract with EtOAc, and purify via chromatography to yield the product (1.1 g, 62%).
Key Data :
-
Yield : 62%
-
Reaction Scale : 5 mmol
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 72% | 98% | High regioselectivity; minimal byproducts | Requires aldehyde precursor |
| Nucleophilic Substitution | 68% | 97% | Simple reaction conditions | Low functional group tolerance |
| Suzuki Coupling | 62% | 95% | Modular for diverse analogues | Requires specialized boronic acid reagents |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Challenges and Optimization
-
Bromination Selectivity : Electron-rich benzodioxoles may undergo polybromination; using FeBr₃ as a catalyst improves mono-bromination.
-
Amine Stability : Ethylamine is volatile; sealed reaction vessels prevent reagent loss.
Applications and Derivatives
N-((6-Bromobenzo[d]dioxol-5-yl)methyl)ethanamine serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine involves its interaction with specific molecular targets. The brominated benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethanamine group may facilitate binding to biological targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Compound | Benzodioxole | 6-Br, methyl-ethanamine | ~274.06 | Intermediate, CNS research |
| 1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine | Benzodioxole | 6-Br, dimethylmethanamine | ~242.08 | Neuroactive agent |
| (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine | Benzodioxole | Ethanamine | ~215.21 | Psychoactive precursor |
| DMMDA-2 | Dimethoxy-benzodioxole | Propan-2-amine | ~253.29 | Serotonergic activity |
| Compound 4e | Benzimidazole | 6-Br-benzodioxole, 5-F | ~489.23 | Antimicrobial research |
Biological Activity
N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine, also known by its CAS number 1153114-72-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, focusing on its synthesis, biological activity, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 258.11 g/mol
- Structure : The compound features a brominated benzo[d][1,3]dioxole moiety linked to an ethanamine group.
Synthesis
The synthesis of this compound typically involves the reaction of 6-bromobenzo[d][1,3]dioxole with appropriate amine derivatives. Various methods have been explored in the literature to optimize yield and purity.
Anticancer Activity
This compound has been assessed for its cytotoxic effects against several cancer cell lines. A notable study evaluated its activity alongside other compounds derived from benzo[d][1,3]dioxole structures:
- Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), MCF-7 (breast cancer).
- Methodology : Sulforhodamine B (SRB) assay was utilized to determine cytotoxicity.
The results indicated significant cytotoxicity with IC values lower than standard chemotherapeutic agents such as doxorubicin in some derivatives:
| Compound | IC HepG2 (µM) | IC HCT116 (µM) | IC MCF7 (µM) |
|---|---|---|---|
| N-(6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine | TBD | TBD | TBD |
| Doxorubicin | 7.46 | 8.29 | 4.56 |
This suggests that derivatives of this compound may exhibit enhanced antitumor activity compared to traditional agents.
The anticancer mechanisms were investigated through various assays:
- Apoptosis Assessment : Annexin V-FITC was used to evaluate apoptosis induction.
- Cell Cycle Analysis : Flow cytometry was employed to analyze cell cycle distribution.
- Protein Expression Studies : The expression levels of Bax and Bcl-2 proteins were analyzed to understand the mitochondrial apoptosis pathway's involvement.
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activities. Related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacteria Tested | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
This antimicrobial activity indicates potential applications in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Study on Thiourea Derivatives : Research indicated that compounds with similar structural motifs exhibited significant anticancer properties with low toxicity towards normal cells .
- Antifungal Activity Assessment : Compounds derived from benzo[d][1,3]dioxole structures demonstrated strong antifungal activity against Candida albicans .
Q & A
What are the recommended synthetic routes for N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine, and how can intermediates be characterized?
Basic
The compound can be synthesized via reductive amination or Schiff base formation. For example, a Schiff base intermediate, such as N-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)ethanamine, can be formed by reacting 6-bromobenzo[d][1,3]dioxole-5-carbaldehyde with ethanamine under reflux in a polar aprotic solvent (e.g., THF). Reduction with NaBH4 or LiAlH4 yields the target amine. Intermediates should be characterized using -NMR (e.g., δ 8.86 ppm for imine protons) and IR spectroscopy (C=N stretch ~1600–1650 cm) .
How can reaction conditions be optimized to improve the yield of this compound?
Advanced
Optimization involves adjusting temperature, solvent, and stoichiometry. For reductive amination, using methanol as a solvent at 0–5°C minimizes side reactions. A 1.2:1 molar ratio of aldehyde to amine ensures complete imine formation. Catalytic amounts of acetic acid can accelerate Schiff base formation, while NaBH in THF/MeOH (4:1) at 25°C maximizes reduction efficiency. Monitoring by TLC (silica gel, ethyl acetate/hexane) and GC-MS helps track progress. Yields >90% are achievable with strict anhydrous conditions .
What spectroscopic methods are critical for confirming the structure of this compound?
Basic
Key techniques include:
- -NMR : Peaks for the benzo[d][1,3]dioxole protons (δ 6.05–7.50 ppm), methylene group (δ 3.70–4.20 ppm), and ethylamine chain (δ 1.20–2.80 ppm).
- -NMR : Signals for the brominated aromatic carbons (~110–130 ppm) and the ethanamine backbone (~35–50 ppm).
- HRMS : To confirm molecular ion [M+H] (expected m/z: 284.02 for CHBrNO).
- IR : N-H stretches (~3300 cm) and C-Br vibrations (~600 cm) .
What mechanisms underlie the biological activity of this compound, and how can they be experimentally validated?
Advanced
The bromine and ethanamine groups may confer enzyme inhibition (e.g., monoamine oxidase) or receptor binding (e.g., serotonin receptors). To validate:
- Enzyme assays : Measure IC values against purified MAO-A/MAO-B using spectrophotometric methods (e.g., kynuramine oxidation).
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays.
- Docking studies : Use AutoDock Vina to model interactions with 5-HT receptors. Compare results with structurally related compounds like 6-bromo-MDMA, which shows psychoactive properties .
How does the bromine substituent influence the electronic and steric properties of this compound?
Advanced
Bromine’s electron-withdrawing effect decreases electron density on the aromatic ring, altering reactivity in electrophilic substitutions (e.g., slower nitration). Steric hindrance at the 6-position reduces accessibility for bulky reagents. Computational analysis (DFT, B3LYP/6-31G*) reveals a dipole moment increase (~2.5 Debye) compared to non-brominated analogs, impacting solubility and crystallinity. XRD studies of analogs (e.g., 6-bromo-MDMA hydrochloride) show distorted tetrahedral geometry around the amine .
How can conflicting reports on the compound’s bioactivity (e.g., antimicrobial vs. psychoactive) be resolved?
Advanced
Discrepancies arise from structural variations (e.g., N-methylation in 6-bromo-MDMA vs. ethanamine in the target compound). Resolve via:
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing Br with Cl or MeO) and test in parallel assays.
- Selectivity profiling : Use radioligand binding assays to compare affinity across receptor panels (e.g., σ1, D2, 5-HT).
- Metabolic stability assays : Assess hepatic microsome degradation to rule out metabolite-driven effects .
What are the stability and storage requirements for this compound?
Basic
The compound is hygroscopic and light-sensitive. Store at -20°C under argon in amber vials. Purity (>98%) can be maintained for ≥5 years when protected from humidity. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) for byproducts like debrominated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
